molecular formula C20H22FN3S B10870312 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea

Cat. No.: B10870312
M. Wt: 355.5 g/mol
InChI Key: HUMLWHKFDTVVJW-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea typically involves a multi-step process. One common synthetic route includes the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.

Chemical Reactions Analysis

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific catalysts depending on the desired reaction. Major products formed from these reactions vary based on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea can be compared with other indole derivatives, such as:

  • 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
  • 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide
  • 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their biological activities and applications

Properties

Molecular Formula

C20H22FN3S

Molecular Weight

355.5 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-propan-2-ylphenyl)thiourea

InChI

InChI=1S/C20H22FN3S/c1-13(2)14-3-6-17(7-4-14)24-20(25)22-10-9-15-12-23-19-8-5-16(21)11-18(15)19/h3-8,11-13,23H,9-10H2,1-2H3,(H2,22,24,25)

InChI Key

HUMLWHKFDTVVJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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